![molecular formula C19H18ClFN2OS B10978476 3-(3-chloro-4-fluorophenyl)-7-ethyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10978476.png)
3-(3-chloro-4-fluorophenyl)-7-ethyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-4-fluorophenyl)-7-ethyl-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzothieno pyrimidine core with chloro and fluoro substituents, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-7-ethyl-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions
Formation of the Benzothieno Pyrimidine Core: This step often involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of Substituents: The chloro and fluoro groups are introduced via electrophilic aromatic substitution reactions. Reagents such as chlorinating and fluorinating agents (e.g., thionyl chloride, sulfur tetrafluoride) are used under controlled temperatures and solvent conditions.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. This involves:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification: Employing techniques like recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the aromatic ring or the pyrimidine core, leading to hydrogenated derivatives.
Substitution: The chloro and fluoro groups can be substituted by nucleophiles, resulting in various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Hydrogenated derivatives.
Substitution: Various nucleophilic substitution products.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties due to the presence of chloro and fluoro substituents. It serves as a model compound for understanding substitution effects on aromatic systems.
Biology
Biologically, it is investigated for its potential as a pharmacophore in drug design. Its structure suggests possible interactions with biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory or anticancer agent. The compound’s ability to interact with specific enzymes or receptors is of particular interest.
Industry
Industrially, it can be used in the synthesis of advanced materials, including polymers and specialty chemicals, due to its stable aromatic core and reactive substituents.
Mechanism of Action
The mechanism by which 3-(3-chloro-4-fluorophenyl)-7-ethyl-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro groups enhance its binding affinity and specificity, potentially inhibiting or activating biological pathways. The exact pathways depend on the specific application, whether it be enzymatic inhibition in cancer therapy or receptor modulation in anti-inflammatory treatments.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-fluorophenyl)-7-ethyl-2-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one
- 3-(3-chloro-4-fluorophenyl)-7-ethyl-2-methyl-5,6,7,8-tetrahydrothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-(3-chloro-4-fluorophenyl)-7-ethyl-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique benzothieno pyrimidine core, which may confer distinct electronic and steric properties. This uniqueness can translate to different biological activities and chemical reactivities, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C19H18ClFN2OS |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-7-ethyl-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H18ClFN2OS/c1-3-11-4-6-13-16(8-11)25-18-17(13)19(24)23(10(2)22-18)12-5-7-15(21)14(20)9-12/h5,7,9,11H,3-4,6,8H2,1-2H3 |
InChI Key |
RJFQVHLNFMREAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B10978397.png)

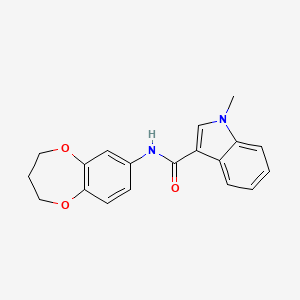
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B10978416.png)
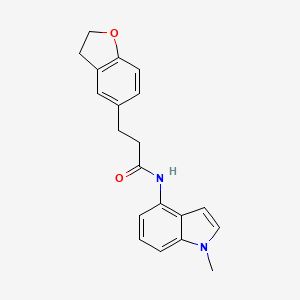
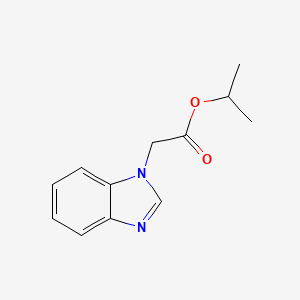
![N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide](/img/structure/B10978435.png)
![N-[(4-methylphenyl)methyl]-2-phenoxybutanamide](/img/structure/B10978440.png)
![N-(2,4-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10978442.png)
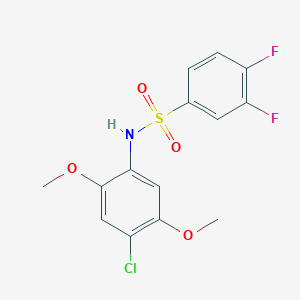
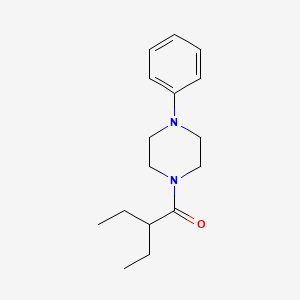
![4-chloro-N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B10978454.png)

![2-[(3-Methylbutanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10978471.png)
